![molecular formula C8H12O2 B2624614 1,9-Dioxadispiro[2.1.35.23]decane CAS No. 2248396-33-8](/img/structure/B2624614.png)
1,9-Dioxadispiro[2.1.35.23]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,9-Dioxadispiro[2.1.35.23]decane, also known as spirodioxolane, is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique structure and properties. This molecule consists of two fused dioxolane rings and a spiro carbon center, which make it a challenging target for synthesis. However, the potential applications of spirodioxolane in various fields, such as materials science, drug discovery, and catalysis, have motivated researchers to develop efficient synthetic methods and explore its properties.
作用机制
The mechanism of action of 1,9-Dioxadispiro[2.1.35.23]decanene depends on its specific application. In materials science, 1,9-Dioxadispiro[2.1.35.23]decanene-based materials exhibit unique optical, electronic, and mechanical properties due to their rigid and stable structure. In drug discovery, 1,9-Dioxadispiro[2.1.35.23]decanene-based drugs interact with specific targets, such as enzymes, receptors, and ion channels, through various mechanisms, such as hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions lead to the modulation of the target's activity, resulting in therapeutic effects. In catalysis, 1,9-Dioxadispiro[2.1.35.23]decanene-based ligands coordinate with transition metal catalysts, enabling efficient and selective transformations of various organic substrates through various mechanisms, such as oxidative addition, reductive elimination, and migratory insertion.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,9-Dioxadispiro[2.1.35.23]decanene depend on its specific application. In materials science, 1,9-Dioxadispiro[2.1.35.23]decanene-based materials exhibit unique optical, electronic, and mechanical properties, which can be tailored for specific applications, such as sensors, optoelectronics, and drug delivery systems. In drug discovery, 1,9-Dioxadispiro[2.1.35.23]decanene-based drugs can exhibit various therapeutic effects, such as anticancer, anti-inflammatory, and antimicrobial activities, depending on the specific target and mechanism of action. In catalysis, 1,9-Dioxadispiro[2.1.35.23]decanene-based ligands can enable efficient and selective transformations of various organic substrates, leading to the synthesis of valuable compounds with high yields and selectivity.
实验室实验的优点和局限性
The advantages of 1,9-Dioxadispiro[2.1.35.23]decanene for lab experiments include its unique structure and properties, which make it a valuable building block for the synthesis of novel materials, drugs, and catalysts. The efficient synthetic methods for 1,9-Dioxadispiro[2.1.35.23]decanene enable its easy preparation in large quantities, making it accessible for various research applications. However, the limitations of 1,9-Dioxadispiro[2.1.35.23]decanene for lab experiments include its challenging synthesis, which requires specific conditions and reagents, and its limited stability, which can affect its reactivity and properties.
未来方向
The future directions for 1,9-Dioxadispiro[2.1.35.23]decanene research include the development of new synthetic methods for 1,9-Dioxadispiro[2.1.35.23]decanene and its derivatives, the exploration of its properties and applications in various fields, and the optimization of its properties for specific applications. In materials science, 1,9-Dioxadispiro[2.1.35.23]decanene-based materials with advanced optical, electronic, and mechanical properties can be developed for various applications, such as sensors, optoelectronics, and drug delivery systems. In drug discovery, 1,9-Dioxadispiro[2.1.35.23]decanene-based drugs with enhanced potency, selectivity, and pharmacokinetic properties can be developed for various diseases, such as cancer, inflammation, and infectious diseases. In catalysis, 1,9-Dioxadispiro[2.1.35.23]decanene-based ligands with improved efficiency, selectivity, and stability can be developed for various organic transformations, enabling the synthesis of valuable compounds with high yields and selectivity.
合成方法
The synthesis of 1,9-Dioxadispiro[2.1.35.23]decanene is a challenging task due to the complexity of its structure. Several synthetic methods have been reported in the literature, including the reaction of 1,2-dioxolane with aldehydes, the reaction of 1,2-dioxolane with ketones, and the reaction of 1,2-dioxolane with α,β-unsaturated carbonyl compounds. Among these methods, the reaction of 1,2-dioxolane with aldehydes is the most common and efficient route for the synthesis of 1,9-Dioxadispiro[2.1.35.23]decanene. This method involves the condensation of 1,2-dioxolane with an aldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate or titanium tetrachloride. The reaction proceeds through a nucleophilic addition-elimination mechanism, leading to the formation of 1,9-Dioxadispiro[2.1.35.23]decanene.
科学研究应用
Spirodioxolane has shown promising applications in various fields of scientific research. In materials science, 1,9-Dioxadispiro[2.1.35.23]decanene has been used as a building block for the synthesis of novel organic materials, such as dendrimers, polymers, and liquid crystals. These materials exhibit unique optical, electronic, and mechanical properties, making them suitable for applications in optoelectronics, sensors, and drug delivery systems. In drug discovery, 1,9-Dioxadispiro[2.1.35.23]decanene has been used as a scaffold for the development of new drugs targeting various diseases, such as cancer, inflammation, and infectious diseases. The 1,9-Dioxadispiro[2.1.35.23]decanene scaffold provides a rigid and stable framework for drug molecules, enhancing their potency, selectivity, and pharmacokinetic properties. In catalysis, 1,9-Dioxadispiro[2.1.35.23]decanene has been used as a ligand for transition metal catalysts, enabling efficient and selective transformations of various organic substrates.
属性
IUPAC Name |
1,9-dioxadispiro[2.1.35.23]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-7(3-1)4-8(5-9-7)6-10-8/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLDYZOGFQGNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(CO2)CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Dioxadispiro[2.1.35.23]decane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-oxo-N-(1-phenylethyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2624532.png)
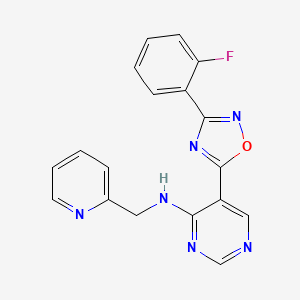


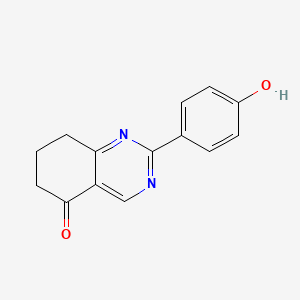
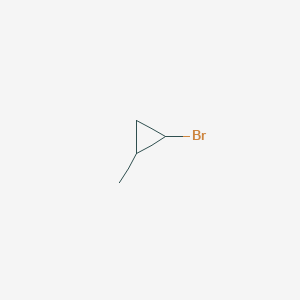
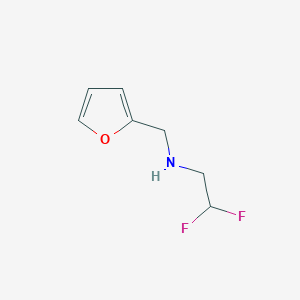
![N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide](/img/structure/B2624544.png)
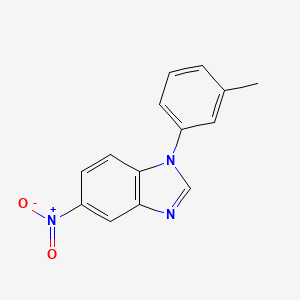
![[4-(Difluoromethylidene)cyclohexyl]methanesulfonyl chloride](/img/structure/B2624547.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2624549.png)
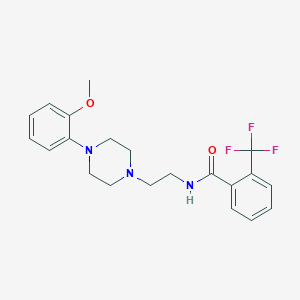
![N-(3-Cyanothiolan-3-YL)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2624553.png)